molecular formula C15H24 B12557993 4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene CAS No. 143662-79-7

4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene

Cat. No.: B12557993
CAS No.: 143662-79-7
M. Wt: 204.35 g/mol
InChI Key: WFXKANHIECFWTF-UHFFFAOYSA-N
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Description

4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene is a chemical compound with the molecular formula C15H24 It is a derivative of decahydronaphthalene, characterized by the presence of a methylidene group and a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of catalytic hydrogenation of naphthalene derivatives followed by alkylation reactions to introduce the methylidene and prop-1-en-2-yl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation and subsequent functional group modifications. The choice of catalysts, solvents, and reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted decahydronaphthalene derivatives, such as halogenated compounds, alcohols, and ketones .

Scientific Research Applications

4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

143662-79-7

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

8a-methyl-5-methylidene-1-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-8-5-9-14-12(3)7-6-10-15(13,14)4/h13-14H,1,3,5-10H2,2,4H3

InChI Key

WFXKANHIECFWTF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCCC2C1(CCCC2=C)C

Origin of Product

United States

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